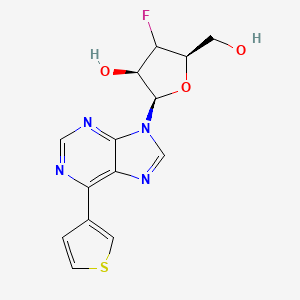
Hbv-IN-25
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hbv-IN-25 is a chemical compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential applications in treating hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hbv-IN-25 typically involves a multi-step organic synthesis process. The initial step often includes the formation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The specific reagents and conditions used can vary, but common reagents include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction conditions. The use of high-throughput screening and process optimization ensures that the compound is produced consistently and cost-effectively.
化学反应分析
Types of Reactions: Hbv-IN-25 can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary or secondary alcohols.
科学研究应用
Hbv-IN-25 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating HBV infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of diagnostic tools and assays for detecting HBV and monitoring treatment responses.
作用机制
The mechanism of action of Hbv-IN-25 involves the inhibition of HBV replication. This compound targets specific viral enzymes, such as the HBV polymerase, which is essential for viral DNA synthesis. By binding to the active site of the enzyme, this compound prevents the polymerase from catalyzing the replication of the viral genome, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and helps to control the infection.
相似化合物的比较
Hbv-IN-25 can be compared with other HBV inhibitors, such as:
Tenofovir: Another nucleoside analog that targets HBV reverse transcriptase and inhibits viral replication.
Lamivudine: A nucleoside analog that also inhibits HBV reverse transcriptase.
Uniqueness of this compound: this compound is unique in its specific binding affinity and inhibitory potency against HBV polymerase. Unlike some other inhibitors, it may offer a different resistance profile and potentially fewer side effects, making it a promising candidate for further development and clinical use.
By understanding the detailed properties and applications of this compound, researchers can continue to explore its potential in combating HBV infections and improving patient outcomes.
属性
分子式 |
C18H14ClNO4 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC 名称 |
(3R)-1-(5-chloro-9-oxoxanthen-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO4/c19-14-3-1-2-13-16(21)12-5-4-11(8-15(12)24-17(13)14)20-7-6-10(9-20)18(22)23/h1-5,8,10H,6-7,9H2,(H,22,23)/t10-/m1/s1 |
InChI 键 |
DHVRTFMBTRRBRG-SNVBAGLBSA-N |
手性 SMILES |
C1CN(C[C@@H]1C(=O)O)C2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
规范 SMILES |
C1CN(CC1C(=O)O)C2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)





![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)




![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
